molecular formula C20H24BrN3O3 B13689741 (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine

(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine

Cat. No.: B13689741
M. Wt: 434.3 g/mol
InChI Key: GZAXUIABEACAHV-UHFFFAOYSA-N
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Description

(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine typically involves multi-step organic reactions. The starting materials might include a brominated pyridine derivative and a piperazine derivative. The reactions could involve:

    Nucleophilic substitution: where the bromine atom is replaced by a piperazine moiety.

    Protection and deprotection steps: to ensure selective reactions at specific sites.

    Chiral resolution: to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction efficiency.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine can undergo various chemical reactions, including:

    Oxidation: where the compound might be oxidized to introduce new functional groups.

    Reduction: to remove certain functional groups or reduce double bonds.

    Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: as a building block for more complex molecules.

    Biology: for studying its effects on biological systems.

    Medicine: as a potential therapeutic agent for various diseases.

    Industry: in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: to inhibit or activate enzyme activity.

    Modulating receptor activity: to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine: the enantiomer of the compound.

    Other piperazine derivatives: such as 1-benzylpiperazine or 1-(3-chlorophenyl)piperazine.

Uniqueness

(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C20H24BrN3O3

Molecular Weight

434.3 g/mol

IUPAC Name

benzyl 4-[5-bromo-6-(1-methoxyethyl)pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24BrN3O3/c1-15(26-2)19-18(21)12-17(13-22-19)23-8-10-24(11-9-23)20(25)27-14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3

InChI Key

GZAXUIABEACAHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC

Origin of Product

United States

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